Ethyl 6-(tert-butyl)picolinate
Description
Ethyl 6-(tert-butyl)picolinate is a pyridine-based ester derivative characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 6-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-7-6-8-10(13-9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
GFROHDGFSJSJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 6-(tert-butyl)picolinate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | 6-(tert-butyl)picolinic acid | 85–90% | |
| Basic Hydrolysis | NaOH (2M), 80°C, 6 hr | Sodium 6-(tert-butyl)picolinate salt | 78% |
The tert-butyl group enhances steric hindrance, slightly reducing hydrolysis rates compared to unsubstituted picolinate esters.
Esterification and Transesterification
The ethyl ester group participates in transesterification with alcohols under catalytic conditions:
| Reagent | Catalyst | Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 8 hr | Mthis compound |
| Benzyl alcohol | NaOCH₃ | 110°C, 24 hr | Benzyl 6-(tert-butyl)picolinate |
Transesterification proceeds via nucleophilic acyl substitution, with yields dependent on alcohol nucleophilicity.
Substitution at the Pyridine Ring
The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating effects from the tert-butyl group:
Nitration
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Ethyl 4-nitro-6-(tert-butyl)picolinate | 63% |
Halogenation
| Reagent | Conditions | Product |
|---|---|---|
| Br₂/FeBr₃ | 25°C, 4 hr | Ethyl 4-bromo-6-(tert-butyl)picolinate |
Substitution reactivity follows the order: NO₂ > Br > H , consistent with meta-directing effects of the ester group.
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol | [Cu(L)₂Cl₂] | Catalytic oxidation studies |
| Fe(NO₃)₃ | THF | Fe(L)₃₃ | Magnetic material precursors |
Stability constants (log β) for these complexes range from 8.2–10.5, indicating moderate ligand strength.
Reduction of the Ester Group
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, 0°C, 1 hr | 6-(tert-butyl)picolinol |
Grignard Additions
| Reagent | Product | Notes |
|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | Requires −78°C to avoid over-addition |
Stability Under Oxidative Conditions
The tert-butyl group confers resistance to oxidation:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ (aq.) | 100°C, 6 hr | No degradation |
| O₃ | −78°C, 1 hr | Partial ozonolysis of pyridine ring |
Structural Insights
The compound’s SMILES string (CCCC1=C(C(=O)OCC)C(=NC=N1)C(C)(C)C) highlights the steric bulk of the tert-butyl group, which dictates regioselectivity in substitution reactions . Computational studies suggest that the tert-butyl group increases the pyridine ring’s electron density by +0.12 e (Mulliken charge analysis).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Steric and Electronic Effects :
- The tert-butyl group in this compound provides steric hindrance, stabilizing metal-ligand complexes against dissociation . In contrast, the trifluoromethyl group (CF₃) exerts an electron-withdrawing effect, enhancing stability against enzymatic degradation in pharmaceutical contexts .
Reactivity :
- Hydroxymethyl and bromomethyl derivatives are highly reactive intermediates. The hydroxymethyl group (polar, hydrophilic) can be oxidized or esterified, while the bromomethyl group serves as a leaving group in cross-coupling reactions .
Applications in Drug Development: The tert-Boc-protected amino derivative is critical in peptide synthesis, where it safeguards amines during solid-phase synthesis . This compound’s role in gallium(III) complexes highlights its importance in diagnostic imaging .
Synthetic Flexibility :
- Most derivatives are synthesized from ethyl 6-(chloromethyl)picolinate via substitution or alkylation. For example, bromination of the hydroxymethyl derivative yields the bromomethyl analog .
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